Cas no 1261269-01-5 (Ethyl 3-amino-5-chlorobenzoate)

Ethyl 3-amino-5-chlorobenzoate is a benzoate ester derivative featuring both amino and chloro functional groups, making it a versatile intermediate in organic synthesis. Its molecular structure (C9H10ClNO2) provides reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical applications. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in reactions such as amidation, acylation, and coupling processes. The presence of the electron-withdrawing chloro group and electron-donating amino group enhances its utility in regioselective transformations. It is commonly employed in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, offering a balance of reactivity and handling safety.
Ethyl 3-amino-5-chlorobenzoate structure
1261269-01-5 structure
Product name:Ethyl 3-amino-5-chlorobenzoate
CAS No:1261269-01-5
MF:C9H10ClNO2
MW:199.634201526642
MDL:MFCD17276491
CID:1015803
PubChem ID:54255826

Ethyl 3-amino-5-chlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-amino-5-chlorobenzoate
    • 3-amino-5-chloroBenzoic acid ethyl ester
    • SCHEMBL583546
    • AKOS012322556
    • 1261269-01-5
    • DA-16828
    • AS-42861
    • DTXSID701257271
    • MFCD17276491
    • SY012239
    • EN300-5231592
    • Benzoic acid, 3-amino-5-chloro-, ethyl ester
    • ETHYL3-AMINO-5-CHLOROBENZOATE
    • CS-0443499
    • MDL: MFCD17276491
    • Inchi: InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3
    • InChI Key: QZZLHCKPHMTUMA-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC(=CC(=C1)N)Cl

Computed Properties

  • Exact Mass: 199.04000
  • Monoisotopic Mass: 199.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.34 g/l) (25 º C),
  • PSA: 52.32000
  • LogP: 2.68010

Ethyl 3-amino-5-chlorobenzoate Security Information

Ethyl 3-amino-5-chlorobenzoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Ethyl 3-amino-5-chlorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB450535-250 mg
Ethyl 3-amino-5-chlorobenzoate, 95%; .
1261269-01-5 95%
250MG
€164.00 2022-06-02
TRC
E937308-500mg
Ethyl 3-Amino-5-chlorobenzoate
1261269-01-5
500mg
$ 185.00 2022-06-05
Alichem
A019097512-10g
Ethyl 3-amino-5-chlorobenzoate
1261269-01-5 95%
10g
$998.00 2023-09-03
TRC
E937308-100mg
Ethyl 3-Amino-5-chlorobenzoate
1261269-01-5
100mg
$ 65.00 2022-06-05
eNovation Chemicals LLC
D375484-5g
Ethyl 3-Amino-5-chlorobenzoate
1261269-01-5 97%
5g
$870 2024-05-24
eNovation Chemicals LLC
D375484-0.25g
Ethyl 3-Amino-5-chlorobenzoate
1261269-01-5 97%
0.25g
$200 2024-05-24
abcr
AB450535-1 g
Ethyl 3-amino-5-chlorobenzoate, 95%; .
1261269-01-5 95%
1g
€288.50 2022-06-02
abcr
AB450535-1g
Ethyl 3-amino-5-chlorobenzoate, 95%; .
1261269-01-5 95%
1g
€274.90 2024-04-20
Ambeed
A174613-1g
Ethyl 3-amino-5-chlorobenzoate
1261269-01-5 98%
1g
$208.0 2024-04-25
1PlusChem
1P000S6Q-10g
Benzoic acid, 3-amino-5-chloro-, ethyl ester
1261269-01-5 97%
10g
$704.00 2025-02-18

Ethyl 3-amino-5-chlorobenzoate Related Literature

Additional information on Ethyl 3-amino-5-chlorobenzoate

Ethyl 3-amino-5-chlorobenzoate (CAS No. 1261269-01-5): A Key Intermediate in Modern Pharmaceutical Research

Ethyl 3-amino-5-chlorobenzoate, identified by its Chemical Abstracts Service (CAS) number 1261269-01-5, is a significant intermediate in the synthesis of various pharmaceutical compounds. This compound, characterized by its ethyl ester and amino and chloro substituents on the benzoate backbone, has garnered considerable attention in recent years due to its versatile applications in medicinal chemistry and drug development.

The structural features of Ethyl 3-amino-5-chlorobenzoate make it a valuable building block for the synthesis of more complex molecules. The presence of both an amino group and a chloro group provides multiple sites for further functionalization, enabling the creation of a wide range of derivatives with tailored biological activities. This flexibility has made it a popular choice for researchers exploring novel therapeutic agents.

In recent years, Ethyl 3-amino-5-chlorobenzoate has been extensively studied for its potential in the development of antimicrobial and anticancer agents. Its benzoate core is known to exhibit various pharmacological properties, and the introduction of additional functional groups can modulate these properties to target specific diseases. For instance, studies have shown that derivatives of this compound can interfere with essential bacterial enzymes, making them effective against resistant strains of pathogens.

The compound's utility extends beyond antimicrobial applications. Researchers have also explored its role in developing inflammatory disease therapeutics. The amino and chloro groups on the benzoate ring allow for interactions with biological targets such as kinases and transcription factors, which are often dysregulated in inflammatory conditions. By designing analogs of Ethyl 3-amino-5-chlorobenzoate, scientists aim to develop drugs that can selectively inhibit these targets, thereby reducing inflammation without causing significant side effects.

Advances in computational chemistry have further enhanced the understanding of Ethyl 3-amino-5-chlorobenzoate's reactivity and potential applications. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into how structural modifications can improve drug efficacy. These computational approaches are complemented by experimental investigations, which validate theoretical predictions and guide the synthesis of new derivatives.

The synthesis of Ethyl 3-amino-5-chlorobenzoate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the chlorination of a precursor benzoic acid derivative followed by esterification to introduce the ethyl group. The final step involves selective amination to incorporate the amino group at the desired position. This synthetic route is amenable to scale-up production, making it feasible for industrial applications in pharmaceutical manufacturing.

The growing interest in Ethyl 3-amino-5-chlorobenzoate has led to several patents being filed for novel derivatives and synthetic methods. These patents underscore the commercial importance of this compound and its potential as a lead compound for drug discovery programs. Companies specializing in fine chemicals have also recognized its value and have developed robust supply chains to meet the demand from research institutions worldwide.

Ongoing research continues to uncover new applications for Ethyl 3-amino-5-chlorobenzoate beyond traditional pharmaceutical uses. For example, its role in developing neuroprotective agents is being explored due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Additionally, studies suggest that it may have applications in anti-diabetic therapy, where it can modulate insulin signaling pathways.

The environmental impact of synthesizing and using Ethyl 3-amino-5-chlorobenzoate is also a topic of interest. Researchers are investigating greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable chemistry practices, ensuring that pharmaceutical development remains environmentally responsible.

In conclusion, Ethyl 3-amino-5-chlorobenzoate (CAS No. 1261269-01-5) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features enable the synthesis of diverse derivatives with therapeutic applications ranging from antimicrobial agents to neuroprotective drugs. As research continues to evolve, this compound will undoubtedly play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1261269-01-5)Ethyl 3-amino-5-chlorobenzoate
A889682
Purity:99%
Quantity:1g
Price ($):187.0